3-(1-Acetylpiperidin-4-yl)propanoic acid
Overview
Description
3-(1-Acetylpiperidin-4-yl)propanoic acid is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of an acetyl group attached to the nitrogen atom of the piperidine ring and a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Acetylpiperidin-4-yl)propanoic acid typically involves the acetylation of piperidine followed by the introduction of the propanoic acid group. One common method involves the reaction of piperidine with acetic anhydride to form N-acetylpiperidine. This intermediate is then reacted with a suitable propanoic acid derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure high purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
3-(1-Acetylpiperidin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-(1-Acetylpiperidin-4-yl)propanoic acid has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-(1-Acetylpiperidin-4-yl)propanoic acid involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and other biomolecules. The propanoic acid moiety can interact with enzymes involved in metabolic pathways, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Acetylpiperidin-4-yl)propionic acid
- 3-(1-Acetyl-4-piperidinyl)propanoic acid
- 1-Acetyl-4-piperidinepropionic acid
- 3-(1-Acetyl-piperidin-4-yl)-propionic acid
Uniqueness
3-(1-Acetylpiperidin-4-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both an acetyl group and a propanoic acid moiety allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
3-(1-acetylpiperidin-4-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-8(12)11-6-4-9(5-7-11)2-3-10(13)14/h9H,2-7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWPIRBWBJQAPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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